An In-Depth Technical Guide to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: Properties, Synthesis, and Applications
Section 1: Introduction and Strategic Importance
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure is distinguished by two key motifs of significant interest in modern medicinal chemistry: the β-amino acid backbone and the 3,5-dimethoxyphenyl ring system. The β-amino acid framework provides a unique structural scaffold that imparts conformational constraints and resistance to enzymatic degradation when incorporated into peptide sequences. This makes it a valuable building block for the design of peptidomimetics with enhanced stability and specific secondary structures.
The 3,5-dimethoxyphenyl moiety is a recognized pharmacophore found in a variety of biologically active natural products and synthetic compounds. The meta-disposed methoxy groups create a specific electronic and steric profile that can facilitate targeted interactions with biological macromolecules. Dimethoxybenzene derivatives are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents[1]. This guide offers a comprehensive technical overview of the chemical properties, plausible synthetic routes, analytical characterization, and potential applications of this compound, designed for researchers and professionals in drug discovery and development.
Section 2: Physicochemical and Structural Properties
The core identity of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is defined by its molecular structure and resulting physicochemical properties. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on well-characterized isomers and related analogs[2][3].
Caption: 2D structure of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.
Table 1: Core Chemical Properties
| Property | Value / Description | Source / Justification |
|---|---|---|
| IUPAC Name | (3R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid | Standard nomenclature |
| CAS Number | Not assigned | No specific CAS found for this enantiomer. |
| Molecular Formula | C₁₁H₁₅NO₄ | Derived from structure. |
| Molecular Weight | 225.24 g/mol | Calculated from formula[2][3]. |
| Appearance | White to pale yellow solid (Predicted) | Based on similar compounds[2]. |
| Melting Point | 90-105 °C (Predicted range) | Based on related structures like 3-(3,4-Dimethoxyphenyl)propionic acid (96-97 °C). |
| Solubility | Sparingly soluble in water; Soluble in DMSO, methanol. | Typical for β-amino acids; DMSO is a common solvent for similar molecules[4]. |
| Stereochemistry | (R)-configuration at the C3 (β-carbon) position | As specified. |
Section 3: Synthesis and Stereochemical Control
The synthesis of chiral β-amino acids is a well-established field, with several robust methodologies available. A logical and efficient pathway to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid involves an initial racemic synthesis followed by chiral resolution, or a direct asymmetric synthesis.
Racemic Synthesis via Rodionov Condensation
The most direct route to the racemic β-amino acid core is the Rodionov reaction, a one-pot, three-component condensation. This method is advantageous due to its operational simplicity and use of readily available starting materials.
Causality of Experimental Choice: This one-pot reaction is highly efficient as it combines a Knoevenagel condensation of the aldehyde and malonic acid with a subsequent Michael addition of ammonia and decarboxylation in a single step. Ethanol is a common solvent as it effectively dissolves the organic precursors while also being compatible with the ammonium acetate reagent.
Caption: Workflow for synthesis and chiral resolution.
Protocol 1: Synthesis of Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).
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Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration. Wash the crude solid with cold ethanol or diethyl ether to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from an ethanol/water mixture to yield the pure racemic β-amino acid.
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Validation: Confirm the structure of the racemic product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.
Enantioselective Strategies
Obtaining the pure (R)-enantiomer is critical for pharmaceutical applications. This can be achieved through two primary strategies:
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Chiral Resolution (Self-Validating System): This classical method involves reacting the synthesized racemic acid with a chiral base (e.g., (R)-(+)-α-phenylethylamine or brucine). This forms a pair of diastereomeric salts which have different solubilities. The key is that one salt will preferentially crystallize from a chosen solvent system.
-
Trustworthiness: This method is self-validating because the physical separation of diastereomeric crystals is a definitive step. The enantiomeric purity of the final product is then confirmed using a separate analytical technique like chiral HPLC, which validates the success of the resolution.
-
-
Asymmetric Synthesis: A more modern approach involves the direct synthesis of the chiral product. A prominent method is the asymmetric hydrogenation of a prochiral β-amino acrylic acid precursor using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral phosphine ligand[5][6].
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Expertise: The choice of chiral ligand is paramount as it dictates the facial selectivity of the hydrogenation, thereby controlling the stereochemical outcome. This approach is often preferred in industrial settings as it avoids the loss of 50% of the material inherent in classical resolution.
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Section 4: Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | Broad singlet | 1H | -COOH | Carboxylic acid proton, typically broad and downfield. |
| ~6.5-6.7 | Multiplet | 3H | Ar-H | The 3,5-disubstitution pattern will result in two signals for the aromatic protons. One proton at C4 (triplet-like) and two equivalent protons at C2/C6 (doublet-like). |
| ~4.2-4.4 | Multiplet | 1H | CH (β)-NH₂ | The chiral proton at the β-position, coupled to the adjacent CH₂ group. |
| ~3.75 | Singlet | 6H | 2 x -OCH₃ | Two equivalent methoxy groups on the aromatic ring. |
| ~2.5-2.7 | Multiplet | 2H | -CH₂ (α)-COOH | The two diastereotopic protons at the α-position, adjacent to the chiral center. |
| ~2.0-3.0 | Broad singlet | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.
Further Analytical Techniques:
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Mass Spectrometry (ESI+): Expected molecular ion peak at m/z = 226.11 ([M+H]⁺).
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Infrared (IR) Spectroscopy: Characteristic peaks expected around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), 3300-3500 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and 1150-1250 cm⁻¹ (C-O stretch of aryl ethers).
-
Chiral HPLC: The definitive method for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase (e.g., cellulose- or amylose-based column) which separates the (R) and (S) enantiomers, allowing for their quantification.
Section 5: Applications in Research and Drug Development
The unique combination of a conformationally constrained β-amino acid and a biologically relevant 3,5-dimethoxyphenyl moiety makes this compound a highly valuable building block.
Caption: Potential applications derived from the core chemical structure.
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Peptidomimetics: The primary application is as a building block in solid-phase peptide synthesis[7]. Its incorporation can force peptide chains into specific conformations, which is crucial for mimicking or blocking protein-protein interactions. The β-amino acid structure also confers resistance to peptidases, increasing the in vivo half-life of the resulting therapeutic peptide.
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Medicinal Chemistry Scaffolds: The 3,5-dimethoxyphenyl group is a key feature in compounds targeting various biological systems. For example, the related 3,4,5-trimethoxyphenyl moiety is a classic feature of tubulin polymerization inhibitors used in cancer therapy[8][9]. This compound could serve as a starting point for developing novel agents in oncology, neuropharmacology (by mimicking neurotransmitters), and inflammation[1][2][10].
-
Probes for Structure-Activity Relationship (SAR) Studies: The molecule can be used as a parent compound for the synthesis of a library of derivatives. By systematically modifying the amine or carboxylic acid functionalities, researchers can probe the structural requirements for binding to a specific biological target, accelerating the drug discovery process[7].
Section 6: Conclusion
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid represents a convergence of two powerful motifs in modern drug design: the stereochemically defined β-amino acid and the electronically tuned dimethoxyphenyl ring. While not a widely commercialized reagent, its synthesis is accessible through established chemical transformations. Its true value lies in its potential as a sophisticated building block for creating next-generation therapeutics, particularly peptidomimetics and small molecule inhibitors with improved pharmacological profiles. This guide provides the foundational chemical knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their research and development programs.
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